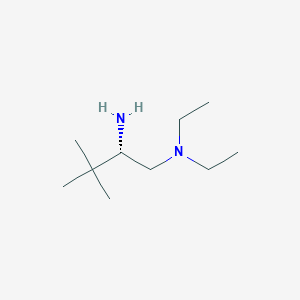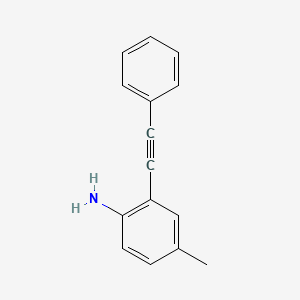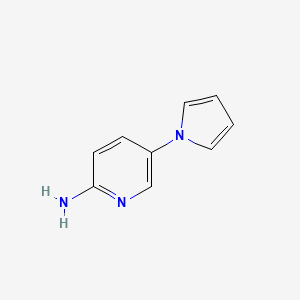
2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide
Vue d'ensemble
Description
“2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide” is a chemical compound with the CAS Number: 131418-12-7 . Its IUPAC name is 2-chloro-N-(2-propynyl)isonicotinamide . The compound has a molecular weight of 194.62 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide” is 1S/C9H7ClN2O/c1-2-4-12-9(13)7-3-5-11-8(10)6-7/h1,3,5-6H,4H2,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide” is a powder at room temperature . The compound should be stored at room temperature .Applications De Recherche Scientifique
- Researchers have investigated the potential of 2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide as an antitubercular agent. In a study, several derivatives of this compound were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these derivatives exhibited promising inhibitory effects, making them potential candidates for further drug development .
- Scientists have explored the compound’s interactions with biological targets. Its unique chemical structure makes it relevant for studies related to enzymatic inhibition, receptor binding, and metabolic pathways. Researchers investigate its potential as a lead compound for drug discovery .
- The cytotoxicity of 2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide has been assessed using human embryonic kidney cells (HEK-293). Understanding its impact on cell viability is crucial for evaluating its safety profile and potential therapeutic applications .
- Researchers in proteomics and biochemistry may use 2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide as a biochemical tool. Its interactions with proteins and enzymes can provide insights into cellular processes and signaling pathways .
Antitubercular Activity
Biological and Medicinal Research
Cytotoxicity Studies
Proteomics Research
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P405, P501 . It is recommended to avoid inhalation and ingestion, and to use appropriate safety protection .
Orientations Futures
Given the compound’s structure and related compounds’ involvement in photosensitizing reactions , future research could explore the potential biological activity of “2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide”. This could include investigating its mechanism of action and potential applications in various fields.
Mécanisme D'action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide, it is recommended to store the compound at 4°C, away from moisture and light . This suggests that the compound’s stability and efficacy could be affected by temperature, humidity, and light exposure.
Propriétés
IUPAC Name |
2-chloro-N-prop-2-ynylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-2-4-12-9(13)7-3-5-11-8(10)6-7/h1,3,5-6H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLBOQOLGHGVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247443 | |
| Record name | 2-Chloro-N-2-propyn-1-yl-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide | |
CAS RN |
131418-12-7 | |
| Record name | 2-Chloro-N-2-propyn-1-yl-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131418-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-2-propyn-1-yl-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide](/img/structure/B3230964.png)
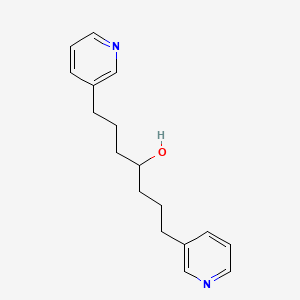
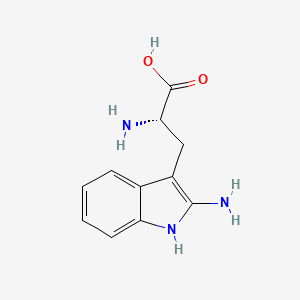

![2-Oxa-6-aza-spiro[3.5]nonane-6-carboxylic acid benzyl ester](/img/structure/B3231008.png)

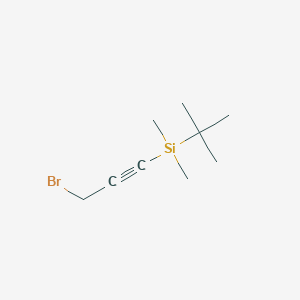


![1-(2-Aminobenzo[d]thiazol-5-yl)ethanone](/img/structure/B3231026.png)
